Ethyl 3-bromo-5-methoxyimidazo[1,2-a]pyridine-2-carboxylate
Description
Ethyl 3-bromo-5-methoxyimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1355082-99-3) is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core. Its molecular formula is C₁₁H₁₁BrN₂O₃, with a molecular weight of 299.121 g/mol and a density of 1.6±0.1 g/cm³ . The structure includes a bromine atom at position 3 and a methoxy group at position 5, making it a versatile intermediate for pharmaceutical and materials science applications. The bromine substituent enhances reactivity in cross-coupling reactions, while the methoxy group modulates electronic properties and steric effects .
Structure
3D Structure
Properties
Molecular Formula |
C11H11BrN2O3 |
|---|---|
Molecular Weight |
299.12 g/mol |
IUPAC Name |
ethyl 3-bromo-5-methoxyimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H11BrN2O3/c1-3-17-11(15)9-10(12)14-7(13-9)5-4-6-8(14)16-2/h4-6H,3H2,1-2H3 |
InChI Key |
YBJOPYFONHWWDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=N1)C=CC=C2OC)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the pyridine amine on the α-carbon of ethyl 2-chloro-3-oxopropanoate, followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine core.
Optimization Insights
-
Solvent Selection : Ethanol or toluene is preferred for balancing solubility and reaction efficiency.
-
Temperature : Reactions typically proceed at 60–80°C for 5–24 hours.
-
Yield : Reported yields for analogous compounds (e.g., ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate) range from 70% to 85% after silica gel purification.
Table 1: Representative Conditions for Condensation Reactions
| Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Amino-5-methoxy-3-bromopyridine | Ethanol | 80 | 5 | 78* |
| 2-Amino-4-bromopyridine | Toluene | 60 | 24 | 82 |
*Estimated based on analogous reactions.
Post-Functionalization of Preformed Imidazo[1,2-a]Pyridines
Introducing bromine and methoxy groups after constructing the imidazo[1,2-a]pyridine core is challenging due to competing reactivity. However, selective bromination has been achieved using N-bromosuccinimide (NBS) in polar aprotic solvents.
Bromination Protocol
Methoxylation Strategies
Direct methoxylation is less common, but Ullmann-type coupling with copper catalysts can install methoxy groups at specific positions. For example:
-
Limitations : Requires pre-existing halogen substituents (e.g., bromine) at the target position.
Multicomponent Reactions (MCRs)
MCRs offer a streamlined approach by combining three reactants in one pot. A notable example involves:
-
2-Amino-5-methoxypyridine
-
Ethyl 2-bromo-3-oxopropanoate
-
Bromine source (e.g., HBr or Br2)
Challenges
-
Regioselectivity must be controlled to avoid positional isomers.
-
Reported yields for MCR-derived imidazo[1,2-a]pyridines are moderate (50–60%).
Oxidative Cyclization of Dihydro Intermediates
Patent WO2021096903A1 describes oxidizing dihydroimidazo[1,2-a]pyridines to aromatic derivatives using potassium persulfate and sulfuric acid in acetonitrile. While this method targets pyrazole carboxylates, adapting it for imidazo[1,2-a]pyridines involves:
Procedure
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNA)
The bromine atom at position 3 undergoes substitution with nucleophiles, facilitated by the electron-deficient nature of the imidazo[1,2-a]pyridine core.
Mechanistic Insight : The bromine’s position adjacent to the electron-withdrawing ester group enhances its electrophilicity, enabling metal-catalyzed cross-couplings (Pd/Cu) or direct nucleophilic attack .
Ester Hydrolysis and Functionalization
The ethyl ester group undergoes hydrolysis or transesterification, providing a carboxylic acid intermediate for further derivatization.
Key Observation : Hydrolysis kinetics are pH-dependent, with acidic conditions favoring faster conversion.
Cyclization and Ring Expansion
The imidazo[1,2-a]pyridine scaffold participates in annulation reactions to form polycyclic systems.
Structural Impact : Ring expansion alters π-conjugation, shifting UV-Vis absorption maxima by ~30 nm .
Cross-Dehydrogenative Coupling (CDC)
Palladium-catalyzed CDC reactions enable C–H functionalization at position 7 of the imidazo[1,2-a]pyridine ring.
| Substrate | Catalyst System | Product | Yield |
|---|---|---|---|
| Styrene | Pd(OAc)₂, Ag₂CO₃, DCE, 120°C | 7-Styryl derivative | 60% |
| Phenylacetylene | PdCl₂, CuI, DMF, 100°C | 7-Alkynyl derivative | 58% |
Limitation : Position 7’s reactivity is moderate compared to bromine at position 3, requiring stronger directing groups .
Photochemical Reactions
UV irradiation induces radical-based transformations, particularly in the presence of photosensitizers.
Challenge : Low yields due to competing side reactions necessitate optimized light exposure durations .
Comparative Reactivity Table
A comparison of substitution rates at position 3 under varying conditions:
| Reaction Type | Catalyst | Temp (°C) | Time (h) | Relative Rate |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 80 | 12 | 1.00 (reference) |
| Ullmann coupling | CuI/L-proline | 100 | 24 | 0.65 |
| Direct hydrolysis | NaOH | 60 | 6 | 0.85 |
Trend : Palladium-catalyzed reactions exhibit superior efficiency compared to copper-mediated systems .
Industrial-Scale Considerations
-
Catalyst Recycling : Pd recovery via precipitation achieves >90% efficiency, reducing costs .
-
Solvent Optimization : Switching from DMF to cyclopentyl methyl ether (CPME) improves E-factor by 40% .
-
Byproduct Management : Bromide salts are recovered via ion exchange for reuse in bromination reactions.
Scientific Research Applications
Ethyl 3-bromo-5-methoxyimidazo[1,2-a]pyridine-2-carboxylate has shown promise in various biological assays:
-
Anticancer Activity :
- Studies have indicated that compounds with the imidazo[1,2-a]pyridine scaffold exhibit significant anticancer properties. For example, in vitro assays demonstrated that derivatives similar to this compound can inhibit the growth of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and A549 (lung cancer) at low concentrations.
- Mechanism of Action : The compound is believed to interfere with critical signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.
-
Antimicrobial Properties :
- Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis.
-
Anti-inflammatory Effects :
- Research indicates potential anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated that at concentrations as low as 10 µM, the compound could reduce cell viability significantly.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MDA-MB-231 | 10 | Significant reduction in viability |
| A549 | 15 | Moderate activity observed |
| HeLa | 20 | No significant effect noted |
Case Study 2: Antimicrobial Activity
In a comparative study against common pathogens, this compound demonstrated effective inhibition of bacterial growth:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications on the imidazo ring significantly impact biological activity. Electron-withdrawing groups at specific positions enhance potency against cancer cells.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-5-methoxyimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxy group play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 143982-54-1)
- Key Difference : Lacks the 5-methoxy group present in the target compound.
- This compound is widely used in Suzuki–Miyaura couplings due to its accessible bromine site .
Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide (CAS 1332589-39-5)
- Key Difference : Bromine at position 5 instead of 3, with an additional hydrobromide salt.
- Impact : Altered regioselectivity in reactions; the hydrobromide salt improves solubility in polar solvents but may complicate purification steps .
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate (CAS 103151-23-1)
- Key Difference : Hydroxy group at position 6.
- Impact : The hydroxy group enables hydrogen bonding, increasing solubility in aqueous media. However, it may require protection during synthetic modifications to prevent unwanted side reactions .
Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 859787-40-9)
Core Structure Variations
Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate
- Key Difference : Pyrimidine ring instead of pyridine.
- Impact : The pyrimidine core alters electronic distribution, reducing aromatic stabilization compared to pyridine. This increases susceptibility to nucleophilic attack but broadens applications in medicinal chemistry .
Ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate (CAS 1000017-97-9)
- Key Difference: Amino group at position 4.
- Impact: The amino group is a strong electron donor, enhancing reactivity in electrophilic aromatic substitution. It also facilitates conjugation with carboxylic acids or carbonyl compounds, useful in prodrug design .
Physicochemical and Reactivity Comparison
Q & A
Q. What are the standard synthetic routes for preparing Ethyl 3-bromo-5-methoxyimidazo[1,2-a]pyridine-2-carboxylate?
The compound is typically synthesized via a multi-step process:
- Step 1 : Ethyl imidazo[1,2-a]pyridine-2-carboxylate is prepared by reacting 2-aminopyridine with ethyl bromopyruvate in refluxing ethanol .
- Step 2 : Bromination at the 3-position can be achieved using bromine sources (e.g., N-bromosuccinimide) under controlled conditions. Methoxy substitution at the 5-position is introduced via nucleophilic aromatic substitution or coupling reactions (e.g., Ullmann-type reactions) .
- Key Optimization : Reaction temperature and solvent polarity (e.g., DMF or THF) significantly influence regioselectivity and yield.
Q. How is the compound characterized structurally, and what analytical methods are critical?
- NMR Spectroscopy : H and C NMR confirm substitution patterns and purity. For example, the methoxy group () resonates at ~3.8–4.0 ppm in H NMR, while the bromine substituent deshields adjacent protons .
- LC-MS : Used to verify molecular weight (e.g., [M+H] peaks) and detect impurities.
- X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated in studies of analogous brominated imidazopyridines .
Q. What are the reactivity trends of the bromine and methoxy groups in this compound?
- Bromine : Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization. Its position (C-3) sterically hinders some reactions, requiring optimized catalysts (e.g., Pd(PPh)) .
- Methoxy Group : Acts as an electron-donating group, stabilizing the imidazopyridine ring and directing electrophilic substitutions. It can be demethylated under harsh acidic conditions (e.g., HBr/AcOH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
